molecular formula C19H18N2O2 B12918462 6-isopropyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one CAS No. 61090-53-7

6-isopropyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one

Cat. No.: B12918462
CAS No.: 61090-53-7
M. Wt: 306.4 g/mol
InChI Key: SJQJFLZGWZYOJD-UHFFFAOYSA-N
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Description

6-Isopropyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one is a heterocyclic compound that belongs to the class of furoquinazolines. This compound is characterized by its unique fused ring structure, which includes a furan ring and a quinazoline ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isopropyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one typically involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides. This reaction proceeds through the formation of a highly electrophilic quinoline-type o-quinone methide intermediate. The reaction is carried out in refluxing acetonitrile under an inert atmosphere using 1,1,3,3-tetramethylguanidine (TMG) as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-isopropyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one involves its interaction with specific molecular targets. For example, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition can help mitigate the effects of diabetic complications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Isopropyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one is unique due to its specific substitution pattern and the presence of both isopropyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

61090-53-7

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

9-phenyl-6-propan-2-yl-2,3-dihydrofuro[2,3-f]quinazolin-7-one

InChI

InChI=1S/C19H18N2O2/c1-12(2)21-15-9-8-14-10-11-23-18(14)16(15)17(20-19(21)22)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3

InChI Key

SJQJFLZGWZYOJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C3=C(CCO3)C=C2)C(=NC1=O)C4=CC=CC=C4

Origin of Product

United States

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